molecular formula C10H12O3 B3256283 (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane CAS No. 26744-15-0

(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane

Cat. No.: B3256283
CAS No.: 26744-15-0
M. Wt: 180.2 g/mol
InChI Key: AVWGFHZLPMLKBL-JTQLQIEISA-N
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Description

(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H12O3. It is a member of the oxirane family, which is characterized by a three-membered epoxide ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane typically involves the reaction of (4-methoxyphenoxy)methanol with an epoxidizing agent. One common method is the use of a base-catalyzed epoxidation reaction, where the alcohol is treated with a base such as sodium hydroxide and an epoxidizing agent like epichlorohydrin. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed through oxidation reactions.

    Alcohols: Resulting from reduction reactions.

    Substituted Epoxides: Produced via nucleophilic substitution reactions.

Scientific Research Applications

(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane involves its reactivity with various biological molecules. The epoxide ring can interact with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, contributing to its bioactive properties. The compound’s effects are mediated through specific molecular targets and pathways, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2r)-2-[(3-Methoxyphenoxy)methyl]oxirane
  • (2r)-2-[(4-Ethoxyphenoxy)methyl]oxirane
  • (2r)-2-[(4-Methylphenoxy)methyl]oxirane

Uniqueness

(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and industrial processes.

Properties

IUPAC Name

(2R)-2-[(4-methoxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWGFHZLPMLKBL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC[C@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277445
Record name (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71031-04-4
Record name (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71031-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(4-methoxyphenoxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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